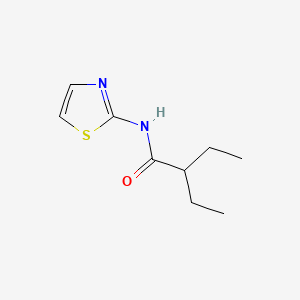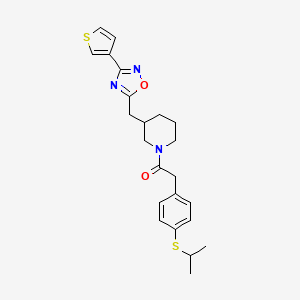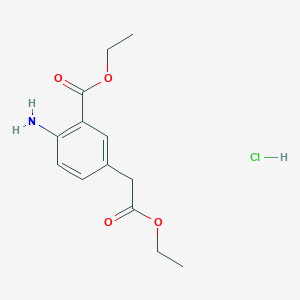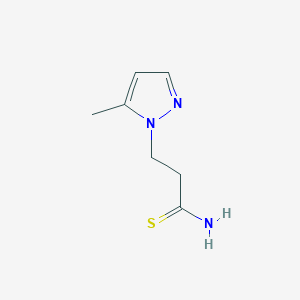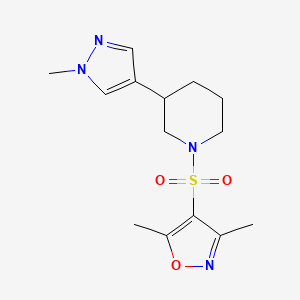
3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-4-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)isoxazole is a compound that is used in scientific research to study the mechanism of action and physiological effects on the body. This compound is known for its unique structure and ability to bind to specific proteins in the body.
Applications De Recherche Scientifique
Metalation and Electrophilic Quenching of Isoxazoles
Research has demonstrated that isoxazoles bearing electron-withdrawing groups, similar in structure to the compound , can undergo lateral metalation and electrophilic quenching with disulfides. This process allows for the selective synthesis of thioalkyl derivatives, showcasing a synthetically useful method for modifying isoxazole compounds (Balasubramaniam, Mirzaei, & Natale, 1990).
Synthesis and Characterization of Derivatives
A study focused on the synthesis and characterization of a derivative of isoxazole, providing insights into the molecular and crystal structure of these compounds. Such research underscores the importance of structural analysis in understanding the properties and potential applications of these molecules (Naveen et al., 2015).
Antimicrobial and Anticancer Activities
Compounds structurally related to the specified molecule have been explored for their antimicrobial and anticancer activities. This includes the study of heterocyclic compounds based on pyrazole for their potential in treating microbial infections and cancer, indicating the broad therapeutic possibilities of these molecules (El‐Emary, Al-muaikel, & Moustafa, 2002); (Turov, 2020).
Ligand Affinity and Selectivity
The molecule's structural motif, particularly the pyrazole and piperidine components, has been associated with high-affinity ligands for dopamine receptors. This indicates its potential application in neuroscience research and drug development, highlighting the significance of such structures in designing compounds with specific receptor selectivity (Rowley et al., 1997).
Mechanisms of Action and Bioactivity
Further studies have elaborated on the mechanisms of action and bioactivity of related compounds, including their synthesis through mechanochemical processes and evaluation for anti-inflammatory and analgesic activities. These findings contribute to a deeper understanding of how structural variations can influence the biological activities and applications of such molecules (Saeed & Channar, 2017); (Eweas et al., 2015).
Propriétés
IUPAC Name |
3,5-dimethyl-4-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-10-14(11(2)21-16-10)22(19,20)18-6-4-5-12(9-18)13-7-15-17(3)8-13/h7-8,12H,4-6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWULDOVZWIICRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

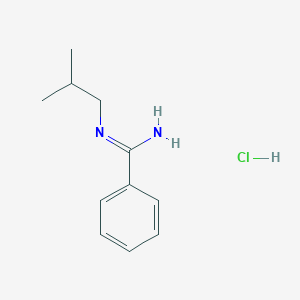
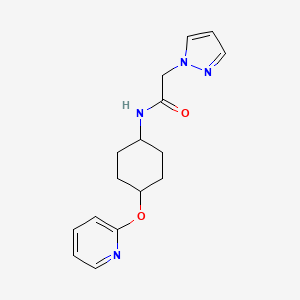

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide;hydrochloride](/img/structure/B2366545.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)



